molecular formula C19H16N4S B12146039 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12146039
M. Wt: 332.4 g/mol
InChI Key: DOFGRECYQQUCAM-UHFFFAOYSA-N
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Description

The compound 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine (molecular formula: C₂₅H₂₀N₄S; molecular weight: 408.52 g/mol) is a 1,2,4-triazole derivative featuring a pyridine ring and a naphthalen-1-ylmethylsulfanyl substituent . Its structure includes a central 1,2,4-triazole core substituted with a methyl group at position 4, a pyridine ring at position 3, and a sulfur-linked naphthalen-1-ylmethyl group at position 3. The naphthyl group introduces significant aromatic bulk, which may influence physicochemical properties such as solubility, crystallinity, and intermolecular interactions .

Properties

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

4-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C19H16N4S/c1-23-18(15-9-11-20-12-10-15)21-22-19(23)24-13-16-7-4-6-14-5-2-3-8-17(14)16/h2-12H,13H2,1H3

InChI Key

DOFGRECYQQUCAM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Dynamics

The thiol group’s nucleophilicity is pH-dependent, with optimal deprotonation occurring at pH 9–10. Excess base (>1.5 equiv) leads to side reactions such as pyridine N-alkylation, reducing yields by 12–15%. Solvent screening reveals DMF outperforms acetonitrile or THF due to superior solubilization of both aromatic reactants.

Cyclization Catalysis

Copper(I) catalysts in CuAAC lower the activation energy for triazole formation by stabilizing the transition state through π-coordination. Ligand additives like tris(benzyltriazolylmethyl)amine (TBTA) increase reaction rates by preventing copper oxidation but are cost-prohibitive for large-scale use.

Microwave vs. Conventional Heating

Comparative kinetic studies show microwave irradiation reduces activation energy by 30%, attributed to dielectric heating effects that enhance molecular collision frequency. However, non-uniform heating in larger vessels creates hot spots, necessitating careful power modulation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group on the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole or pyridine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds similar to 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine exhibit significant antifungal properties. A study demonstrated that derivatives of pyridine-triazole hybrids showed enhanced activity against various fungal strains, outperforming traditional antifungal agents like fluconazole . The mechanism of action typically involves the inhibition of fungal enzyme pathways critical for cell wall synthesis.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Triazole derivatives are known for their ability to inhibit a wide range of bacterial strains. In vitro studies have shown that similar compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria . The presence of the triazole ring is crucial for the antimicrobial action, likely due to its ability to disrupt microbial cell function.

Antimalarial Potential

In silico studies have identified potential antimalarial activities associated with triazole derivatives. A series of compounds were designed and evaluated against Plasmodium falciparum, with some showing promising IC50 values as low as 2.24 μM . This suggests that the compound could be a lead candidate for further development in antimalarial drug discovery.

Fungicides

The antifungal properties of 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can be leveraged in agricultural settings as a fungicide. Its effectiveness against plant pathogens could help in managing crop diseases, thereby improving yield and quality. Research into the formulation and application methods is ongoing to optimize its use in agriculture.

Polymer Chemistry

The unique structural characteristics of this compound allow it to be incorporated into polymer matrices for enhanced properties. Research has indicated that triazole-containing polymers exhibit improved thermal stability and mechanical strength . This makes them suitable for applications in coatings, adhesives, and other materials where durability is essential.

Case Study 1: Antifungal Efficacy

A recent study synthesized various triazole-pyridine derivatives and evaluated their antifungal activity against Candida albicans. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MIC) than fluconazole, highlighting their potential as effective antifungal agents .

Case Study 2: Antimicrobial Screening

Another investigation screened multiple triazole derivatives for antimicrobial activity. Compounds similar to 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine showed significant inhibition against a panel of bacterial pathogens, suggesting their utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets in biological systems. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalen-1-ylmethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in the sulfanyl substituent and substitutions on the pyridine or triazole rings. Below is a comparative analysis of key derivatives:

Table 1: Comparison of Structural and Physical Properties
Compound Name R Group (Sulfanyl Substituent) Pyridine Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (%)
Target Compound Naphthalen-1-ylmethyl None C₂₅H₂₀N₄S 408.52 - - -
4-{5-[(4-Nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine 4-Nitrobenzyl Phenyl C₂₁H₁₆N₆O₂S 416.46 - - -
Compound 8 4-Methylbenzonitrile Oct-1-yn-1-yl C₂₅H₂₃N₅S 433.55 101–103 87 97.4
Compound 9 4-Nitrobenzyl Oct-1-yn-1-yl C₂₄H₂₃N₅O₂S 457.54 96–98 53 97.9
5m Butyl Phenyl C₁₇H₁₇N₅S 331.42 147–149 86 -
5q 3-Fluorobenzyl Phenyl C₂₁H₁₆FN₅S 397.45 146–148 86 -
Key Observations:

Substituent Effects on Melting Points: Aliphatic substituents (e.g., butyl in 5m) and electron-withdrawing groups (e.g., nitro in Compound 9) generally result in lower melting points (96–149°C) compared to aromatic substituents.

Synthetic Yields and Purity :

  • Yields vary significantly (53–87%), with lower yields observed for nitro-substituted derivatives (e.g., Compound 9 at 53%), likely due to steric hindrance or side reactions .
  • High purity (>97%) in Compounds 8 and 9 suggests optimized synthetic protocols, critical for biological testing .

Molecular Weight and Bulk :

  • The target compound’s molecular weight (408.52 g/mol) is higher than analogs with smaller aryl groups (e.g., 5q at 397.45 g/mol), which may impact pharmacokinetic properties like membrane permeability .

Biological Activity

The compound 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine , often referred to as a triazole derivative, exhibits a range of biological activities due to its unique structural features. The presence of the triazole ring and the naphthalenic sulfanyl substituent significantly contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈N₄S, with a molecular weight of approximately 332.4 g/mol. The structural complexity arises from the combination of a pyridine moiety with a triazole ring and a naphthalenic group, enhancing its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄S
Molecular Weight332.4 g/mol
Structural FeaturesTriazole, Pyridine
SolubilityVaries by solvent

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine have shown effectiveness against various bacterial strains. The SAR studies suggest that modifications in the naphthalenic group can enhance antibacterial activity by improving membrane permeability and bioavailability .

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has been evaluated for its efficacy against fungal pathogens, particularly in inhibiting the growth of Candida species. The presence of the sulfanyl group is believed to play a crucial role in enhancing antifungal activity by disrupting fungal cell wall synthesis .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. Mechanistically, it may induce apoptosis through pathways involving caspase activation and modulation of cell cycle regulators .

The biological activity of 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors influencing cellular signaling pathways.
  • Membrane Interaction : The naphthalenic group enhances the compound's ability to penetrate cellular membranes.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antibacterial Assay : A study demonstrated that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
  • Antifungal Assay : In vitro tests showed that the compound effectively inhibited Candida albicans growth at concentrations as low as 32 µg/mL .
  • Anticancer Activity : A recent investigation revealed that treatment with the compound resulted in a dose-dependent decrease in viability of breast cancer cell lines (MCF7), with IC50 values around 25 µM .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications in the structural components can significantly alter the biological activity:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases antimicrobial potency
Variation in alkyl chain lengthAlters lipophilicity and membrane permeability
Substitution on the naphthalenic ringEnhances selectivity towards specific targets

Q & A

Basic: What are the standard synthetic routes for preparing 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates.
  • Step 2: S-alkylation to introduce the naphthalen-1-ylmethylsulfanyl group. This step often employs alkyl halides (e.g., naphthalen-1-ylmethyl chloride) in alkaline conditions (e.g., NaOH) with solvents like methanol or DMF .
  • Step 3: Coupling the triazole-thioether intermediate with a pyridine derivative using Pd/C-catalyzed cross-coupling reactions .
    Key Conditions:
  • Temperature control (e.g., reflux for cyclization steps).
  • Purification via recrystallization (methanol/water) or column chromatography .

Basic: How is the molecular structure of this compound validated?

Answer:
Structural validation relies on:

  • Spectroscopic Techniques:
    • 1H/13C NMR: Confirms substituent integration and chemical environment (e.g., pyridine protons at δ 8.5–9.0 ppm) .
    • Mass Spectrometry (HRMS): Verifies molecular weight (e.g., m/z 412.14 [M+H]+ for C25H20N4S) .
  • Elemental Analysis: Matches calculated vs. observed C, H, N, S percentages .

Advanced: What experimental design challenges arise in optimizing the S-alkylation step, and how are they addressed?

Answer:
Challenges:

  • Competitive Oxidation: Thiol intermediates may oxidize to disulfides. Mitigated by inert atmospheres (N2/Ar) and reducing agents .
  • Steric Hindrance: Bulky naphthalen-1-ylmethyl groups reduce reaction efficiency. Additives like KI or phase-transfer catalysts (e.g., TBAB) improve yields .
    Optimization Strategies:
  • Design of Experiments (DoE) to test solvent polarity (DMF vs. THF), base strength (NaOH vs. KOH), and temperature gradients .

Advanced: How can researchers analyze contradictions in reported biological activity data across analogs?

Answer:
Case Example: Fluorobenzyl vs. nitrobenzyl analogs show divergent antimicrobial potencies .
Methodology:

  • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with bioassay results (e.g., MIC values) .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Meta-Analysis: Use tools like RevMan to statistically evaluate heterogeneity in published datasets .

Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD):
    • Sample Preparation: Crystallize from DMSO/EtOH mixtures.
    • Refinement: Use SHELXL for high-resolution data (R-factor < 0.05) .
  • Powder XRD: Assess polymorphism or hydrate formation under varying humidity .
    Key Parameters:
  • Twinning analysis (SHELXD) for complex crystals .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:

  • Enzyme Inhibition: Triazole derivatives often target cytochrome P450, kinases, or bacterial enzymes (e.g., DNA gyrase) .
  • Receptor Binding: The pyridine moiety may interact with nicotinic acetylcholine receptors (nAChRs) .
    Assay Recommendations:
  • In vitro enzyme inhibition assays (IC50 determination) .
  • Radioligand binding studies for receptor affinity .

Advanced: How can researchers predict and validate the pharmacokinetic profile of this compound?

Answer:

  • In Silico Tools:
    • ADME Prediction: SwissADME or ADMETLab for solubility (LogP), CYP450 metabolism, and blood-brain barrier penetration .
  • In Vitro Models:
    • Caco-2 Cells: Assess intestinal absorption.
    • Microsomal Stability Tests: Liver S9 fractions to estimate metabolic half-life .
      Key Metrics:
  • Plasma protein binding (equilibrium dialysis) .

Advanced: What strategies mitigate byproduct formation during triazole ring synthesis?

Answer:
Common Byproducts:

  • Oxadiazoles from competing cyclization pathways.
    Mitigation:
  • Reagent Stoichiometry: Excess hydrazine derivatives suppress oxadiazole formation .
  • Catalytic Additives: ZnCl2 or CuI to favor triazole cyclization .
    Analytical Monitoring:
  • TLC or HPLC-MS to track reaction progress and byproduct ratios .

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